Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolopyrimidines These compounds are characterized by a triazole ring fused to a pyrimidine ring, forming a polycyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with butyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the triazolopyrimidine core. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Cyclization: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Cyclization: Various diketones or aldehydes under acidic conditions
Major Products
Reduction: 5-methyl-7-(3-aminophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Hydrolysis: 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a neuroprotective and anti-neuroinflammatory agent, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Materials Science: The compound’s unique polycyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Research: Its ability to interact with specific molecular targets, such as nitric oxide synthase and tumor necrosis factor-α, makes it valuable for studying inflammatory pathways.
Mechanism of Action
The mechanism of action of Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress . Additionally, the compound’s neuroprotective effects are mediated by the inhibition of apoptosis markers such as cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but differs in the substitution pattern, which affects its chemical properties and applications.
N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine:
Uniqueness
Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19N5O4/c1-3-4-8-26-16(23)14-11(2)20-17-18-10-19-21(17)15(14)12-6-5-7-13(9-12)22(24)25/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,18,19,20) |
InChI Key |
UERDQUGJKKYWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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